The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. It is characterized by a unique structure that integrates multiple heterocyclic rings, specifically pyrimidines and pyrazoles, which are known for their biological activities.
This compound belongs to the class of pyrimidine derivatives, which are widely studied for their pharmacological properties. The presence of both pyrazole and piperidine moieties suggests its potential as a bioactive agent, particularly in the field of drug development targeting various diseases.
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reaction conditions. Common methods include:
The synthesis may require careful temperature control and purification techniques to optimize yield and minimize by-products. For industrial production, continuous flow reactors and automated synthesis platforms are utilized to enhance efficiency and scalability .
The molecular structure features several functional groups that contribute to its chemical properties:
The structural representation can be expressed using the following identifiers:
InChI=1S/C20H23N7O2/c1-12-13(2)27-29(14(12)3)20-21-9-16(10-22-20)26-18(30)11-31-19-8-17(24-15(4)25-19)28-7-5-6-23-28/h5-10H,11H2,1-4H3,(H,26,30)
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)COC3=NC(=NC(=C3)N4C=CC=N4)C)C
.The compound can participate in various chemical reactions, including:
Specific reaction conditions must be optimized based on the desired transformation, taking into account factors such as solvent choice, temperature, and catalyst presence.
The mechanism of action for this compound involves interactions with specific molecular targets within cells. It has been noted to inhibit pathways related to endoplasmic reticulum stress and apoptosis, potentially affecting proteins such as ATF4 and NF-kB. This modulation can lead to reduced expression of inflammatory cytokines, indicating its role in neuroprotective strategies .
While specific data on physical properties like density or boiling point may not be available, general characteristics include:
The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to prevent degradation.
This compound has several potential scientific uses:
CAS No.: 130447-37-9
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5